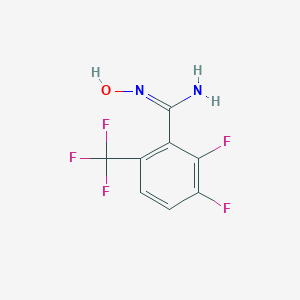
2,3-ジフルオロ-N-ヒドロキシ-6-(トリフルオロメチル)ベンズイミダミド
概要
説明
科学的研究の応用
2,3-difluoro-N’-hydroxy-6-(trifluoromethyl)benzenecarboximidamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-difluoro-N’-hydroxy-6-(trifluoromethyl)benzenecarboximidamide typically involves the reaction of benzenecarboximidamide derivatives with fluorinating agents under controlled conditions . One common method includes the reaction of benzenecarboximidamide with 2,3-difluoro-6-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and cost-effectiveness[6][6]. Continuous flow reactors and automated systems can be employed to maintain consistent reaction parameters and improve overall yield .
化学反応の分析
Types of Reactions
2,3-difluoro-N’-hydroxy-6-(trifluoromethyl)benzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzenecarboximidamides.
作用機序
The mechanism of action of 2,3-difluoro-N’-hydroxy-6-(trifluoromethyl)benzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
- 2,3-difluoro-6-(trifluoromethyl)benzonitrile
- 2,3-difluoro-6-(trifluoromethyl)benzamide
- 2,3-difluoro-6-(trifluoromethyl)benzylamine
Uniqueness
Compared to similar compounds, 2,3-difluoro-N’-hydroxy-6-(trifluoromethyl)benzenecarboximidamide exhibits unique properties due to the presence of both hydroxy and trifluoromethyl groups
生物活性
2,3-Difluoro-N-hydroxy-6-(trifluoromethyl)benzimidamide (CAS No. 180410-47-3) is a fluorinated benzimidamide derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of 2,3-Difluoro-N-hydroxy-6-(trifluoromethyl)benzimidamide is C8H5F5N2O. The presence of multiple fluorine atoms enhances its lipophilicity and may influence its interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C8H5F5N2O |
| Molecular Weight | 252.13 g/mol |
| CAS Number | 180410-47-3 |
| IUPAC Name | 2,3-Difluoro-N-hydroxy-6-(trifluoromethyl)benzimidamide |
The biological activity of 2,3-Difluoro-N-hydroxy-6-(trifluoromethyl)benzimidamide is primarily attributed to its ability to interact with various molecular targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of dipeptidyl peptidase IV (DPP-IV), which is relevant in the treatment of type 2 diabetes mellitus (T2DM). DPP-IV inhibitors enhance insulin secretion and decrease glucagon levels, thus improving glycemic control .
- Antiviral Activity : Research indicates that benzimidazole derivatives possess antiviral properties. While specific data on this compound is limited, similar compounds have demonstrated efficacy against various viral infections .
Antidiabetic Effects
A study investigating the structure-activity relationship (SAR) of DPP-IV inhibitors highlighted the importance of fluorinated compounds in enhancing biological activity. The introduction of fluorine atoms in the benzimidazole scaffold was found to significantly improve inhibitory potency against DPP-IV, suggesting that 2,3-Difluoro-N-hydroxy-6-(trifluoromethyl)benzimidamide may exhibit similar effects .
Antiviral Potential
Benzimidazole derivatives have been explored for their antiviral activity against several RNA and DNA viruses. While specific studies on this compound are scarce, analogous compounds have shown promising results against viruses such as hepatitis C and human cytomegalovirus (CMV) .
Case Studies
- DPP-IV Inhibition : In vitro studies have demonstrated that compounds with similar structures to 2,3-Difluoro-N-hydroxy-6-(trifluoromethyl)benzimidamide exhibit IC50 values in the low micromolar range against DPP-IV. This suggests a potential for therapeutic application in managing T2DM .
- Antiviral Activity : A review on antiviral agents noted that benzimidazole derivatives can inhibit viral replication effectively. For example, compounds with structural similarities showed EC50 values ranging from 0.5 to 10 μM against various viruses, indicating that further exploration of this compound's antiviral properties could be beneficial .
特性
IUPAC Name |
2,3-difluoro-N'-hydroxy-6-(trifluoromethyl)benzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F5N2O/c9-4-2-1-3(8(11,12)13)5(6(4)10)7(14)15-16/h1-2,16H,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYYGIBIHKAKDQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)C(=NO)N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1C(F)(F)F)/C(=N/O)/N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F5N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














